molecular formula C12H22O3 B12968157 Tert-butyl 8-oxooctanoate CAS No. 63858-75-3

Tert-butyl 8-oxooctanoate

Cat. No.: B12968157
CAS No.: 63858-75-3
M. Wt: 214.30 g/mol
InChI Key: RBHNPTDIQILKIA-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group, along with an 8-oxooctanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-oxooctanoate typically involves the esterification of 8-oxooctanoic acid with tert-butyl alcohol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

8-oxooctanoic acid+tert-butyl alcoholacid catalysttert-butyl 8-oxooctanoate+water\text{8-oxooctanoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 8-oxooctanoic acid+tert-butyl alcoholacid catalyst​tert-butyl 8-oxooctanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols.

Scientific Research Applications

Tert-butyl 8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-butyl 8-oxooctanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate, undergoing transformation through catalytic processes. The presence of the tert-butyl group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

    8-oxooctanoic acid: Lacks the tert-butyl group, leading to different reactivity and applications.

    Tert-butyl acetate: Contains a similar ester functional group but with a different carbon chain length.

    Tert-butyl 9-oxononanoate: Similar structure with an additional carbon in the chain.

Uniqueness: Tert-butyl 8-oxooctanoate is unique due to the combination of the tert-butyl group and the 8-oxooctanoate moiety. This specific structure imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl 8-oxooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHNPTDIQILKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70794989
Record name tert-Butyl 8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70794989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63858-75-3
Record name tert-Butyl 8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70794989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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